N-[(4-fluorophenyl)methyl]-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound is an acetamide derivative featuring a 4-fluorophenylmethyl group attached to the amide nitrogen. The acetamide’s sulfur-linked pyrimidine core is substituted with a piperazine ring bearing a 2-methoxyphenyl group. The sulfanyl (thioether) bridge and methoxyphenyl substituent may influence electronic properties, lipophilicity, and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-32-21-5-3-2-4-20(21)29-12-14-30(15-13-29)22-10-11-26-24(28-22)33-17-23(31)27-16-18-6-8-19(25)9-7-18/h2-11H,12-17H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCCBDVERMTEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenylmethyl intermediate through a Friedel-Crafts alkylation reaction.
Piperazine Derivative Formation: The next step involves the reaction of the fluorophenylmethyl intermediate with 2-methoxyphenylpiperazine under basic conditions to form the piperazine derivative.
Pyrimidine Coupling: The piperazine derivative is then coupled with a pyrimidine derivative using a palladium-catalyzed cross-coupling reaction.
Thioether Formation: Finally, the pyrimidine-piperazine compound is reacted with a thiol reagent to form the desired sulfanylacetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the pyrimidine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted fluorophenyl or methoxyphenyl derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. N-(4-Fluorophenyl)-2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetamide
- Key Differences : Lacks the sulfanyl-linked pyrimidine and 2-methoxyphenyl group.
- Implications : Reduced steric bulk and electronic modulation due to absence of methoxy and sulfur groups. Likely lower receptor binding affinity compared to the target compound .
2.1.2. N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Key Differences : Piperazine substituted with a sulfonyl-linked 4-methylphenyl group instead of 2-methoxyphenyl.
- Implications: Sulfonyl groups enhance metabolic stability but reduce flexibility compared to thioethers.
Sulfanyl-Containing Analogues
2.2.1. N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide
- Key Differences: Chlorophenyl substituent and diaminopyrimidine core.
- Implications: Diaminopyrimidine enables hydrogen bonding, enhancing target engagement. Chlorine’s higher lipophilicity vs. fluorine may alter pharmacokinetics .
2.2.2. 2-{[4-Ethyl-5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-Fluorophenyl)acetamide
- Key Differences : Triazole replaces pyrimidine; ethyl-pyridinyl substitution.
- Implications : Triazole’s metabolic stability and hydrogen-bonding capacity may improve bioavailability. Pyridine’s basicity could affect solubility .
Piperazine-Modified Analogues
2.3.1. 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)acetamide
- Key Differences : Dichlorobenzyl-sulfanyl and 3-chlorophenyl-piperazine.
- Implications : Increased hydrophobicity from chlorine atoms may enhance CNS penetration but raise toxicity risks. Bulkier substituents could hinder receptor binding .
2.3.2. N-(4-Methylpiperazin-1-yl)-2-(4-Thiophen-2-yl-6-Trifluoromethylpyrimidin-2-ylsulfanyl)acetamide
- Key Differences : Trifluoromethylpyrimidine and thiophene substituents.
- Implications : Trifluoromethyl enhances metabolic stability and electron-withdrawing effects. Thiophene’s aromaticity may alter π-π stacking interactions .
Comparative Analysis of Physicochemical and Pharmacological Properties
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for S-substituted acetamides, such as coupling 4-fluoroaniline with pyrimidinyl-thiol intermediates (e.g., EEDQ-mediated condensation) .
- Crystallographic Data: Similar acetamides (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) form stable monoclinic crystals, suggesting the target compound may exhibit comparable packing efficiency .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a piperazine moiety. Research into its biological activity has suggested various therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₃₁FN₄OS, with a molecular weight of approximately 364.54 g/mol. The compound features multiple functional groups that contribute to its biological activity, including:
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Piperazine ring : Often associated with pharmacological activity, particularly in CNS disorders.
- Pyrimidine moiety : Known for its role in nucleic acid metabolism and potential anticancer properties.
Anticancer Properties
Recent studies have investigated the compound's anticancer potential. For instance, a study evaluating various derivatives of piperazine compounds demonstrated that modifications to the piperazine structure could enhance cytotoxicity against cancer cell lines. The presence of the fluorophenyl and methoxyphenyl groups was found to significantly affect the inhibitory activity against tumor growth in vitro.
Case Study: Inhibition of Tumor Cell Proliferation
A recent experimental study reported that this compound exhibited IC₅₀ values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF7 (Breast) | 5.6 |
| A549 (Lung) | 3.8 |
| HeLa (Cervical) | 4.5 |
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological properties. The piperazine moiety is known to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and anxiety.
Research indicates that this compound may act as a selective serotonin reuptake inhibitor (SSRI), which could explain its efficacy in modulating mood and anxiety levels.
Antimicrobial Activity
In addition to its anticancer and neuropharmacological properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have indicated that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 18 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
